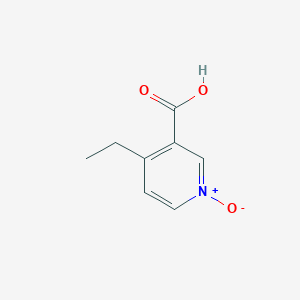

3-Carboxy-4-ethylpyridine1-oxide

Description

Historical Trajectories and Foundational Concepts in Pyridine (B92270) N-Oxide Chemistry

The journey into the world of pyridine N-oxides began in the early 20th century, with the pioneering work of chemists who sought to understand and manipulate the electronic properties of the pyridine ring. The introduction of an N-oxide functionality, typically through oxidation of the parent pyridine with a peroxy acid, dramatically alters the chemical character of the heterocycle. chiralen.comchiralen.com This transformation, first systematically explored by Meisenheimer, converts the electron-deficient pyridine ring into a system with a more electron-rich character, particularly at the 2- and 4-positions.

The N-oxide bond introduces a significant dipole moment and modifies the electronic distribution within the aromatic ring. This has profound implications for its reactivity. The oxygen atom can act as a nucleophile and a directing group, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 4-positions after activation. This dual reactivity profile has made pyridine N-oxides versatile intermediates in organic synthesis for decades.

The Unique Positioning of 3-Carboxy-4-ethylpyridine 1-oxide within Modern Organic and Medicinal Chemistry Research Paradigms

The specific structure of "3-Carboxy-4-ethylpyridine 1-oxide," featuring a carboxylic acid group at the 3-position and an ethyl group at the 4-position, suggests a number of potential research applications. The carboxylic acid moiety introduces a handle for further chemical modifications, such as esterification or amidation, allowing for its incorporation into larger molecular frameworks. The ethyl group at the 4-position, adjacent to the carboxylic acid, can influence the molecule's conformation and electronic properties.

While specific research data for "3-Carboxy-4-ethylpyridine 1-oxide" is scarce in the public domain, we can infer its potential based on the known roles of similar pyridine N-oxide derivatives in medicinal chemistry. Pyridine N-oxides, in general, are recognized for their potential as prodrugs and their ability to modulate the physicochemical properties of parent drug molecules. The N-oxide group can enhance water solubility and alter metabolic pathways.

The presence of the carboxylic acid group in "3-Carboxy-4-ethylpyridine 1-oxide" is particularly noteworthy. Carboxylic acid functionalities are common in drug molecules as they can participate in hydrogen bonding interactions with biological targets. The combination of the pyridine N-oxide core and the carboxy substituent could therefore be of interest in the design of new therapeutic agents.

Due to the limited availability of specific experimental data for "3-Carboxy-4-ethylpyridine 1-oxide," a detailed data table on its research findings cannot be compiled at this time. However, its structural attributes firmly place it within the ongoing exploration of functionalized pyridine N-oxides for applications in synthetic and medicinal chemistry. Further research into this specific compound would be necessary to fully elucidate its unique properties and potential contributions to these fields.

Structure

3D Structure

Properties

CAS No. |

98491-83-9 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

VKLTVJVADLYIEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=[N+](C=C1)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Carboxy 4 Ethylpyridine 1 Oxide and Its Structural Analogues

Classical and Contemporary N-Oxidation Protocols for Pyridine (B92270) Derivatives

The conversion of a pyridine to its corresponding N-oxide is a foundational step in the synthesis of the target molecule and its analogs. This transformation alters the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent functionalization reactions.

Peracid-Mediated Oxidations

The most traditional and widely used method for pyridine N-oxidation involves the use of peracids. quimicaorganica.orgwikipedia.org A common and effective reagent combination is hydrogen peroxide in glacial acetic acid, which forms peracetic acid in situ. arkat-usa.orgumich.eduyoutube.com This method is broadly applicable to a range of pyridine derivatives. The reaction proceeds via the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen of the pyridine ring. Another frequently employed peracid is meta-chloroperoxybenzoic acid (m-CPBA), known for its high reactivity and good yields in the N-oxidation of 3-substituted pyridines. arkat-usa.orggoogle.com

The choice of peracid and reaction conditions can be tailored to the specific substrate. For instance, sodium perborate (B1237305) in acetic acid has also been demonstrated as an effective system for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org

Table 1: Examples of Peracid-Mediated N-Oxidation of Pyridine Derivatives

| Pyridine Substrate | Oxidizing Agent | Solvent | Conditions | Yield |

| Pyridine | Hydrogen Peroxide / Acetic Acid | - | Standard | Good |

| 3-Substituted Pyridines | m-CPBA | DMF/MeOH | - | Excellent |

| 4-Cyanopyridine | 30% aq. H₂O₂ | Methanol | Reflux, 24h | High |

| Various Pyridines | Sodium Perborate / Acetic Acid | Acetic Acid | - | Effective |

This table provides illustrative examples and not exhaustive data.

Transition Metal-Catalyzed Oxidation Systems

To enhance efficiency, selectivity, and utilize milder oxidants like hydrogen peroxide, transition metal catalysts have been developed for pyridine N-oxidation. Methyltrioxorhenium (MTO, CH₃ReO₃) is a prominent catalyst that, in conjunction with hydrogen peroxide, effectively oxidizes a wide array of pyridine derivatives. arkat-usa.orgthieme-connect.com This system is notable for its high efficiency, even with electron-deactivated pyridines, and can often be performed in environmentally benign solvents. arkat-usa.orgthieme-connect.com Rhenium compounds such as Re₂O₇ and HOReO₃ have also been reported as effective catalysts. rsc.org

Other transition metal-based systems include manganese porphyrin complexes, which, when used with hydrogen peroxide and a co-catalyst like ammonium (B1175870) acetate, provide good yields and high chemoselectivity. arkat-usa.org Titanium silicalite (TS-1), a heterogeneous catalyst, has been employed in continuous flow microreactors with hydrogen peroxide, offering a safe, green, and highly efficient process for synthesizing pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org

Table 2: Transition Metal-Catalyzed N-Oxidation of Pyridines

| Catalyst | Oxidant | Substrate Scope | Key Features |

| Methyltrioxorhenium (MTO) | H₂O₂ | Broad, including deactivated pyridines | High yields, mild conditions |

| Manganese Porphyrin | H₂O₂ | Various pyridine derivatives | Good yields, high chemoselectivity |

| Titanium Silicalite (TS-1) | H₂O₂ | Broad, electron-donating & withdrawing groups | Green, continuous flow, high efficiency |

This table summarizes key features of selected catalytic systems.

Green Chemistry Approaches to Pyridine N-Oxide Formation

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. In the context of pyridine N-oxidation, this translates to using safer oxidants, reducing waste, and employing recyclable catalysts. The use of hydrogen peroxide as the terminal oxidant is a cornerstone of green approaches, as its only byproduct is water. thieme-connect.comgoogle.com

A notable green method is the use of a urea-hydrogen peroxide (UHP) adduct, which is a stable, inexpensive, and easy-to-handle solid oxidant. organic-chemistry.orggoogle.com This reagent can be used for solid-state oxidation of nitrogen heterocycles. organic-chemistry.org Furthermore, catalyst systems like titanium silicalite (TS-1) in continuous flow reactors exemplify green process engineering by allowing for catalyst recycling and improved safety for large-scale production. organic-chemistry.orgorganic-chemistry.org The development of recyclable polymeric anhydride (B1165640) catalysts that activate hydrogen peroxide also represents a move towards more sustainable, metal-free oxidation protocols. rsc.org

Targeted Functional Group Interconversions on Pyridine N-Oxide Scaffolds

The synthesis of 3-Carboxy-4-ethylpyridine 1-oxide requires the precise introduction of the ethyl and carboxyl groups onto the pyridine N-oxide ring. The N-oxide functionality plays a crucial role by activating the ring for nucleophilic substitution, primarily at the C2 and C4 positions, and deactivating it towards electrophilic substitution. wikipedia.org

Regioselective Carboxylation Strategies

Introducing a carboxyl group at the C3 position of a pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle. However, several strategies have been developed for the regioselective carboxylation of pyridine derivatives, which can be adapted for pyridine N-oxide scaffolds.

One approach involves the hydroxylation of the pyridine ring, followed by oxidation. For instance, certain microorganisms can regioselectively hydroxylate nicotinic acid (pyridine-3-carboxylic acid) at the C2 position. researchgate.netnih.gov More recently, a photochemical valence isomerization of pyridine N-oxides has been shown to achieve formal C3-selective hydroxylation, providing a key intermediate that can be further oxidized to the carboxylic acid. acs.org

Direct carboxylation can be challenging. However, functionalization at the C2 or C4 position is more straightforward. For example, a three-component synthesis involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile can generate substituted pyridylacetic acid derivatives, which are precursors to carboxylic acids. nih.gov While this method typically targets the C2 or C4 position, strategic blocking or directing groups might influence regioselectivity.

Introduction of Ethyl Groups and Other Alkyl Substituents

The introduction of an ethyl group onto a pyridine N-oxide scaffold can be achieved through several methods, often targeting the activated C2 and C4 positions. Homolytic alkylation, using alkyl radicals generated from the oxidation of alkyl carboxylate ions, can introduce alkyl groups, although this method works best for tertiary alkyl radicals. tandfonline.com

A more versatile approach involves the reaction of pyridine N-oxides with organometallic reagents. For example, Grignard reagents can add to pyridine N-oxides, and subsequent treatment with acetic anhydride can yield 2-substituted pyridines. organic-chemistry.org By modifying the workup, it's possible to isolate the 2-substituted pyridine N-oxide, allowing for further functionalization. organic-chemistry.org The reaction of pyridine N-oxides with titanacyclopropanes, formed from alkenes and Grignard reagents, also provides a chemo- and regioselective route to C2-alkylated pyridines. acs.org

For substitution at the C4 position, specific activation is often required. While direct alkylation predominantly favors the C2 position, the use of bulky activating groups on the nitrogen or specific reaction conditions can sometimes steer the reaction towards the C4 position. researchgate.net

Multi-Component and Tandem Reaction Sequences for Advanced Derivatives

The efficient construction of highly substituted pyridine rings is a cornerstone of modern organic synthesis. Multi-component reactions (MCRs) and tandem reaction sequences offer significant advantages in this regard, enabling the formation of complex molecules from simple precursors in a single operation. These approaches are particularly valuable for creating libraries of analogues of 3-Carboxy-4-ethylpyridine 1-oxide for various research applications.

One powerful tandem, one-pot method for the synthesis of polysubstituted pyridines involves the Blaise reaction intermediate. This approach utilizes the sequential reaction of a nitrile with a Reformatsky reagent and a 1,3-enyne. The process proceeds through a regio- and chemoselective addition of the Blaise intermediate to the enyne, followed by an isomerization, cyclization, and aromatization cascade to afford the pyridine core acs.orgnih.govthieme-connect.com. By carefully selecting the starting nitrile, Reformatsky reagent, and 1,3-enyne, a diverse range of substitution patterns can be achieved, offering a versatile route to analogues of 3-Carboxy-4-ethylpyridine.

Another notable strategy is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. This method has emerged as a straightforward and efficient route to multi-substituted pyridines rsc.org. The use of earth-abundant cobalt as a catalyst makes this approach economically and environmentally attractive. By employing a diyne and a nitrile, or two different alkynes and a nitrile, a wide array of substituted pyridines can be assembled with high regioselectivity.

Furthermore, a two-step procedure involving the preparation of "skipped" allenyl imines from amino allenes and aldehydes, followed by a palladium-catalyzed cyclization with aryl iodides, provides a modular synthesis of multisubstituted pyridines with flexible control over the substitution pattern acs.org. This method allows for the strategic introduction of various functional groups, which could be precursors to the carboxyl and ethyl groups of the target molecule.

A specific example of a multi-component reaction for the synthesis of a 3,4-disubstituted pyridine derivative is the reaction of an electron-rich amino heterocycle, an aldehyde, and an active methylene (B1212753) compound, which can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) scaffold in excellent yields researchgate.net. While not directly yielding a simple pyridine, this highlights the power of MCRs in rapidly building complexity around a pyridine core.

The table below summarizes some multi-component strategies applicable to the synthesis of substituted pyridines.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scope | Reference |

| Tandem Blaise Reaction/Cyclization | Nitrile, Reformatsky reagent, 1,3-Enyne | Zn, 1,4-dioxane, 75-110°C | Polysubstituted pyridines | acs.orgnih.govthieme-connect.com |

| [2+2+2] Cycloaddition | Alkynes, Nitrile | Cobalt catalyst | Multi-substituted pyridines | rsc.org |

| Palladium-catalyzed Cyclization | Amino allene, Aldehyde, Aryl iodide | Palladium catalyst | Multisubstituted pyridines | acs.org |

Stereochemical Control and Regioselectivity in Complex Pyridine N-Oxide Synthesis

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of complex molecules like 3-Carboxy-4-ethylpyridine 1-oxide and its analogues, particularly when chiral centers are present or when specific substitution patterns are required.

Regioselectivity:

The regioselective functionalization of the pyridine ring is a well-studied area. For the synthesis of 3,4-disubstituted pyridines, several strategies can be employed. One approach involves the use of 3,4-pyridyne intermediates generated from 3-chloropyridines. Regioselective lithiation followed by treatment with Grignard reagents can lead to the formation of 3,4-pyridynes, which then undergo regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position to yield 2,3,4-trisubstituted pyridines rsc.org.

Another strategy involves the C3-arylation of nicotinic acids, which can be prepared through multicomponent condensation reactions. This provides an entry to fully substituted 3,4-diarylated pyridines researchgate.net. While this example focuses on diarylation, the principle can be adapted for the introduction of other substituents.

The N-oxidation of a pre-functionalized pyridine is a common final step. The oxidation of 3-substituted pyridines to their corresponding N-oxides can be achieved with high yields using reagents like m-chloroperoxybenzoic acid (m-CPBA) arkat-usa.org. The regioselectivity of reactions on the pyridine N-oxide ring itself is also well-established, with electrophilic attack generally favored at the 4-position.

The table below illustrates the regioselective synthesis of substituted pyridines.

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| 3-Chloro-2-ethoxypyridine | n-BuLi, Aryl-MgX, Electrophile | 3,4-pyridyne | 2,3,4-Trisubstituted pyridine | rsc.org |

| Polysubstituted nicotinic acid | Arylating agent | - | 3,4-Diarylated pyridine | researchgate.net |

| 3-Substituted pyridine | m-CPBA | - | 3-Substituted pyridine N-oxide | arkat-usa.org |

Stereochemical Control:

While 3-Carboxy-4-ethylpyridine 1-oxide itself is achiral, the synthesis of its more complex, biologically active analogues often requires the control of stereochemistry. For instance, the synthesis of 3,4-disubstituted piperidines, the saturated analogues of the pyridine core, can be achieved with high diastereoselectivity through Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes. Activating the enophile with two ester groups and using MeAlCl2 as a catalyst can lead to trans 3,4-disubstituted piperidines with diastereomeric ratios greater than 200:1 nih.gov.

The stereoselective introduction of substituents at the 3- and 4-positions of a pre-existing piperidine (B6355638) ring is another important strategy. For example, the reaction of electrophiles with amide enolates of N-galactosyl-2-piperidones can stereoselectively introduce substituents at the 3-position researchgate.net.

These methods, while demonstrated on piperidine rings, provide a conceptual framework for developing stereoselective syntheses of advanced pyridine N-oxide derivatives, where the stereochemistry is established prior to the final aromatization or N-oxidation steps.

Chemical Reactivity and Mechanistic Investigations of 3 Carboxy 4 Ethylpyridine 1 Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide group significantly influences the reactivity of the pyridine (B92270) ring, primarily through its electronic effects. It can act as both an electron-donating and an electron-withdrawing group, depending on the nature of the reaction.

Deoxygenation Reactions and N-Oxide Reduction

The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a fundamental reaction of pyridine N-oxides. This transformation regenerates the parent pyridine. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups within the molecule.

Commonly employed methods for the deoxygenation of pyridine N-oxides include the use of phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. youtube.com Phosphorus-based reagents are highly effective due to the formation of a strong phosphorus-oxygen double bond in the byproduct, driving the reaction forward. Catalytic hydrogenation, often utilizing palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265), offers a milder alternative. organic-chemistry.org This method is advantageous for its simplicity and the avoidance of harsh reagents. organic-chemistry.org However, care must be taken as other functional groups, such as nitro groups, may also be reduced under these conditions. youtube.com

Other notable deoxygenation methods include:

Indium and pivaloyl chloride: This system effectively deoxygenates N-oxides at room temperature. organic-chemistry.org

Iron powder with water and carbon dioxide: This environmentally friendly approach uses water as the hydrogen source, with carbon dioxide enhancing the generation of hydrogen. rsc.org

Electrochemical methods: These methods provide a transition-metal-free and reagent-economical alternative for deoxygenation in aqueous solutions. organic-chemistry.org

Photocatalysis: Visible light-mediated photocatalysis using catalysts like rhenium complexes can achieve chemoselective deoxygenation under mild conditions. nih.govresearchgate.net

It is important to note that pyridine N-oxides are generally more resistant to reduction than tertiary aliphatic amine oxides, a characteristic attributed to the resonance stabilization within the pyridine ring. google.com

Nucleophilic Additions to the N-Oxide Oxygen

The oxygen atom of the N-oxide is nucleophilic and can react with various electrophiles. scripps.edu This initial activation is often the first step in a sequence of reactions that functionalize the pyridine ring. For instance, acylation of the N-oxide oxygen with agents like acetic anhydride (B1165640) is a key step in reactions like the Polonovski and Boekelheide rearrangements. chemtube3d.comwikipedia.org

Natural bond orbital analysis indicates that the oxygen atom of 4-substituted pyridine-N-oxides carries a more negative charge compared to the nitrogen atom in the corresponding 4-substituted pyridines, rendering the N-oxide oxygen more nucleophilic. acs.org This enhanced nucleophilicity allows for efficient reactions with electrophiles. acs.org

Sigmatropic Rearrangements and Related Transformations (e.g., Polonovski Reaction)

Pyridine N-oxides, upon activation with an acylating agent, can undergo sigmatropic rearrangements. The Polonovski reaction, first reported in 1927, is a classic example. numberanalytics.com In this reaction, a tertiary amine N-oxide reacts with an acylating agent, such as acetic anhydride, to form an N-acyl-N-oxide intermediate. numberanalytics.com This intermediate can then rearrange to yield an amide and an aldehyde or ketone. numberanalytics.com The core of the Polonovski reaction is the formation of an iminium ion intermediate. organicreactions.org The reaction is believed to proceed through a concerted acs.orgnih.gov-sigmatropic rearrangement. numberanalytics.com

A related transformation is the Boekelheide reaction. The mechanism involves the acylation of the N-oxide oxygen, followed by deprotonation of an α-methyl group. This sets the stage for a [3.3]-sigmatropic rearrangement to furnish a functionalized methylpyridine derivative. wikipedia.org

The direction of sigmatropic rearrangements involving N-oxides can be influenced by the solvent. Protic solvents tend to favor the N-oxide form, while aprotic solvents can favor the rearranged alkoxylamine product. researchgate.net

Reactivity at the Pyridine Ring System

The N-oxide functionality significantly alters the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. The oxygen atom can donate electrons into the ring via resonance, increasing electron density at the 2- and 4-positions, making these sites more susceptible to electrophilic attack. bhu.ac.in Conversely, the electronegativity of the N-oxide group can make the ring more electron-deficient and thus more reactive towards nucleophiles. youtube.com

Electrophilic Aromatic Substitution on Pyridine N-Oxides

Pyridine N-oxides are more reactive towards electrophilic aromatic substitution (EAS) than pyridine itself. bhu.ac.in This is due to the resonance donation from the N-oxide oxygen, which activates the ring, particularly at the 4-position.

A prime example is the nitration of pyridine N-oxide. While pyridine itself is highly resistant to nitration, pyridine N-oxide can be nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acids at elevated temperatures. oc-praktikum.desapub.org The reaction proceeds through the free base, and theoretical studies support the regioselectivity for the 4-position. sapub.org Following the substitution, the N-oxide can be deoxygenated to yield the 4-substituted pyridine. bhu.ac.in

Halogenation of pyridine N-oxides can also be achieved. acs.orgnih.gov The regioselectivity can be controlled by the reaction conditions. For example, avoiding strongly acidic conditions can favor halogenation at the 4-position. youtube.com

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | HNO₃/H₂SO₄ | 4 | 4-Nitropyridine N-oxide |

| Halogenation | POX₃, SOX₂, SO₂Cl₂ | 2 | 2-Halopyridine |

Table showing examples of electrophilic aromatic substitution reactions on pyridine N-oxides.

Nucleophilic Aromatic Substitution on Activated Pyridine N-Oxide Analogues

The presence of the N-oxide group, especially in conjunction with other activating groups, facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. arkat-usa.org The attack of a nucleophile is favored at the 2- and 4-positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative oxygen atom. stackexchange.com

Radical Reactions and Their Selectivity

The pyridine N-oxide moiety can participate in radical reactions, primarily through two general pathways: generation of N-oxy radicals or by facilitating radical generation from its substituents.

Recent advancements in photoredox catalysis have shown that single-electron oxidation of pyridine N-oxides can generate reactive pyridine N-oxy radicals. These radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from C(sp³)–H bonds to form alkyl radicals. For 3-Carboxy-4-ethylpyridine 1-oxide, this could potentially lead to functionalization at the ethyl group.

A classic radical reaction involving the carboxyl group is the Barton decarboxylation. This method involves the conversion of the carboxylic acid to a Barton ester (an N-acyloxy-2-thiopyridone), which then undergoes thermal or photochemical decomposition to generate a carbon-centered radical via decarboxylation. This provides a pathway to replace the carboxyl group with other functionalities.

Furthermore, acylation of the N-oxide oxygen with anhydrides, such as trifluoroacetic anhydride (TFAA), can form an acylated pyridinium (B92312) species. nih.gov This species can be photochemically reduced and fragmented to generate a carboxyl radical, which readily expels CO₂ to form a primary radical (e.g., CF₃ radical from TFAA). nih.gov This suggests that the combination of the N-oxide and carboxyl group in 3-Carboxy-4-ethylpyridine 1-oxide could be leveraged for novel radical transformations. The selectivity of these reactions would be influenced by the stability of the radical intermediates and the reaction conditions employed. For instance, intramolecular HAT from the ethyl group by a photogenerated N-oxy radical would likely be selective for the benzylic-like position.

| Radical Reaction Type | Typical Reagents | Intermediate | Potential Outcome for 3-Carboxy-4-ethylpyridine-1-oxide |

| Hydrogen Atom Transfer (HAT) | Photoredox Catalyst, Light | Pyridine N-oxy radical | Functionalization of the C-H bonds of the ethyl group |

| Barton Decarboxylation | N-Hydroxy-2-thiopyridone, DCC; Heat/Light | Alkyl radical (at C3) | Replacement of the carboxyl group with other atoms/groups |

| Photochemical Decarboxylation | Trifluoroacetic Anhydride (TFAA), Photoredox Catalyst | Acylated N-oxide, Carboxyl radical | Generation of radicals for intermolecular reactions |

Oxidative Ring Opening and Degradation Pathways

Pyridine N-oxides can undergo photochemical rearrangements, which represent potential degradation pathways. Upon UV irradiation, pyridine N-oxides can isomerize to highly strained, reactive intermediates such as oxaziridines. acs.org These intermediates can undergo further transformations.

One plausible pathway involves the homolytic cleavage of the N–O bond in the oxaziridine (B8769555) intermediate to form a diradical. acs.org This can then rearrange to a dearomatized epoxide, which may undergo a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate. acs.org Subsequent acid-promoted ring-opening or hydrolysis of these intermediates can lead to various ring-opened products or rearranged derivatives, such as C3-hydroxylated pyridines. acs.org For 3-Carboxy-4-ethylpyridine 1-oxide, such pathways would lead to complex mixtures of degradation products, representing a loss of the parent structure under photochemical stress. The presence of the carboxyl and ethyl groups would likely influence the stability and subsequent reactions of these reactive intermediates.

Transformations of the Carboxyl Group and its Derivatives

The carboxyl group at the C3 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The carboxyl group of 3-Carboxy-4-ethylpyridine 1-oxide can be readily converted into esters, amides, and other derivatives using standard synthetic methodologies.

Esterification: The esterification of pyridine carboxylic acids is well-documented. For instance, nicotinic acid (3-pyridinecarboxylic acid), a close analogue, can be esterified by reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com A cyclic process has been developed where the salt of the pyridine carboxylic acid ester acts as the catalyst for subsequent reactions. google.com General methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are also highly effective for esterifying carboxylic acids, including sterically hindered ones, under mild conditions.

Amidation: The synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can directly couple the carboxylic acid with an amine to form the corresponding amide. These methods are generally high-yielding and tolerate a wide range of functional groups.

| Transformation | Typical Reagents | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux | Methyl/Ethyl 4-ethylpyridine-3-carboxylate 1-oxide |

| Esterification (Steglich) | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂, Room Temperature | Corresponding Ester |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R₂NH) | 1. Reflux2. 0 °C to Room Temp. | N,N-Disubstituted 4-ethylpyridine-3-carboxamide 1-oxide |

| Amidation (Coupling) | Amine (R₂NH), HATU, DIPEA | DMF or CH₂Cl₂, Room Temp. | Corresponding Amide |

The removal of the carboxyl group from the pyridine ring is a significant transformation. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group.

Studies on the uncatalyzed thermal decarboxylation of pyridine carboxylic acids in aqueous solution have shown that picolinic acid (2-carboxy) decarboxylates much more readily than isonicotinic acid (4-carboxy). nih.gov Nicotinic acid (3-carboxy) is comparatively stable under these conditions. nih.gov The proposed mechanism for the decarboxylation of the 2- and 4-isomers involves a zwitterionic intermediate where the pyridinium nitrogen stabilizes the negative charge developed on the ring upon loss of CO₂. nih.gov This stabilization is not as effective for the 3-carboxy isomer, resulting in a much higher activation energy for decarboxylation. Therefore, thermal decarboxylation of 3-Carboxy-4-ethylpyridine 1-oxide is expected to be difficult.

However, synthetic methods exist to achieve this transformation under milder conditions. As mentioned previously, the Barton radical decarboxylation provides a versatile route. Additionally, metal-catalyzed decarboxylative coupling reactions have been developed, often using catalysts based on copper, palladium, silver, or rhodium, though these typically require specific substrates and conditions. acs.org

| Decarboxylation Method | Typical Conditions | Mechanism | Applicability to 3-Carboxy-4-ethylpyridine-1-oxide |

| Thermal Decarboxylation | High Temperature, Aqueous Solution | Zwitterionic Intermediate | Inefficient; the 3-carboxy isomer is known to be stable. nih.gov |

| Barton Radical Decarboxylation | Conversion to Barton ester, then Heat/Light | Radical | Likely effective for generating a C3-pyridyl radical. |

| Metal-Catalyzed Decarboxylation | Pd, Cu, or Ag catalyst, High Temperature | Organometallic Intermediate | Potentially applicable, but would require specific catalyst system development. |

Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Analyses

The elucidation of reaction mechanisms for transformations involving 3-Carboxy-4-ethylpyridine 1-oxide would rely heavily on kinetic and thermodynamic analyses.

Kinetic Analysis: Reaction progress kinetics, monitored by techniques like NMR or UV-Vis spectroscopy, can provide crucial data on reaction rates, orders of reaction with respect to reactants and catalysts, and the influence of reaction conditions (temperature, concentration). For example, in a potential photocatalytic functionalization of the ethyl group, kinetic studies could help determine whether the C-H abstraction step is rate-limiting. Kinetic studies on the formation of phenylhydrazones from pyridine N-oxide carboxaldehydes have been used to detail the mechanism, including identifying the rate-determining step under different pH conditions. researchgate.net Similarly, the rate of reduction of pyridine N-oxides by enzymes has been correlated with their electron-accepting potency, demonstrating the power of kinetic analysis in understanding biochemical transformations. acs.org

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing transition state structures. By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can indicate whether a bond to that atom is broken in the rate-determining step. For 3-Carboxy-4-ethylpyridine 1-oxide, a primary deuterium (B1214612) KIE could be observed by replacing the benzylic-like hydrogens on the ethyl group. If a C-H bond at this position is broken in the rate-determining step of a reaction (e.g., a radical HAT reaction), the deuterated compound would react significantly slower. This would provide strong evidence for the involvement of that C-H bond in the key mechanistic step.

Thermodynamic analyses, including the determination of activation parameters (ΔH‡, ΔS‡) from temperature-dependent kinetic studies, would provide further insight into the nature of the transition state. Computational studies using Density Functional Theory (DFT) would complement these experimental approaches by modeling reaction pathways and transition state geometries and energies.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for complex structures)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Carboxy-4-ethylpyridine-1-oxide, ¹H and ¹³C NMR would provide initial confirmation of the molecular structure.

In ¹H NMR, the ethyl group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions. The presence of the N-oxide group would influence the chemical shifts of the ring protons, typically causing a downfield shift compared to the parent pyridine.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid would be readily identifiable as a signal in the highly deshielded region of the spectrum. The carbons of the pyridine ring and the ethyl group would have characteristic chemical shifts. For related compounds like nicotinic acid N-oxide, specific chemical shifts have been reported and would serve as a reference for interpreting the spectrum of 3-Carboxy-4-ethylpyridine-1-oxide.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete molecular structure by establishing connectivity between protons and carbons. Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

For 3-Carboxy-4-ethylpyridine-1-oxide, the IR spectrum would be expected to show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid group. A sharp, intense peak corresponding to the C=O stretch of the carbonyl group would also be a key diagnostic feature. The N-oxide group in pyridine N-oxides typically exhibits a prominent vibration band around 930 cm⁻¹, which would be a crucial indicator of its presence. acs.org Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the ethyl group, would also be observable.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For 3-Carboxy-4-ethylpyridine-1-oxide, HRMS would provide a precise mass measurement that corresponds to its chemical formula, C₈H₉NO₃.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern would be expected to show losses of small neutral molecules such as CO₂, H₂O, and ethene from the parent ion. The fragmentation of the pyridine N-oxide ring would also yield characteristic product ions. Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the atoms. Furthermore, HRMS and MS/MS are highly sensitive techniques that can be used for impurity profiling, detecting and identifying even trace levels of related substances or degradation products.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 3-Carboxy-4-ethylpyridine-1-oxide.

A successful single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring, the conformation of the ethyl and carboxyl groups relative to the ring, and the details of the intermolecular interactions, such as hydrogen bonding and crystal packing. This information is crucial for understanding the molecule's physical properties and its interactions in a biological system. While no specific crystal structure data for 3-Carboxy-4-ethylpyridine-1-oxide is currently available in public databases, the technique remains the most definitive method for its solid-state structural characterization.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image.

For 3-Carboxy-4-ethylpyridine-1-oxide, the molecule itself is not chiral. It does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum. These techniques would not be applicable for the structural elucidation of this particular compound unless it were to be part of a larger, chiral molecular assembly or complex.

Theoretical and Computational Chemistry Approaches to 3 Carboxy 4 Ethylpyridine 1 Oxide

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Carboxy-4-ethylpyridine 1-oxide. DFT methods are used to determine the molecule's ground state geometry, electron distribution, and the energies of its molecular orbitals. researchgate.net

Table 1: Calculated Electronic Properties of Pyridine (B92270) N-oxide Derivatives

| Property | Pyridine N-oxide | 4-Methylpyridine N-oxide |

| N→O Bond Length (Å) | --- | Increased |

| Ipso-angle (°) | --- | Decreased |

Note: Data derived from studies on related pyridine N-oxide compounds. nih.gov The presence of an electron-donating group like a methyl group at the 4-position, similar to the ethyl group in the title compound, leads to an increase in the N→O bond length and a decrease in the ipso-angle of the pyridine ring. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. For pyridine N-oxide derivatives, the HOMO is typically located on the N-oxide group and the aromatic ring, while the LUMO is often associated with the pyridine ring itself. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For 3-Carboxy-4-ethylpyridine 1-oxide, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding solvent environment.

The ethyl group and the carboxyl group can rotate relative to the pyridine ring, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with other molecules.

Solvent effects can significantly impact the properties and reactivity of a molecule. MD simulations can explicitly model the interactions between 3-Carboxy-4-ethylpyridine 1-oxide and solvent molecules, such as water. These simulations can reveal how the solvent affects the conformational preferences of the molecule and the stability of different charged states of the carboxyl group. For instance, the formation of hydrogen bonds between the carboxyl group and water molecules can be studied in detail. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters for 3-Carboxy-4-ethylpyridine 1-oxide, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a reliable tool for predicting both proton (¹H) and carbon (¹³C) NMR chemical shifts. idc-online.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for distinguishing between different isomers or conformers. idc-online.comnih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated using quantum mechanical methods like DFT. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help identify the characteristic vibrational modes of the molecule, such as the N-O stretch, C=O stretch of the carboxyl group, and various ring vibrations.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 3-Carboxy-4-ethylpyridine 1-oxide, this could involve studying its synthesis, degradation, or its reactions with other molecules.

By mapping out the potential energy surface for a given reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. wikipedia.org

For example, the oxidation of 4-ethylpyridine (B106801) to form the N-oxide could be studied computationally. This would involve modeling the interaction of the pyridine with an oxidizing agent and calculating the energy profile for the N-O bond formation. Such studies can provide detailed insights into the reaction mechanism at a molecular level.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific biological activity data for 3-Carboxy-4-ethylpyridine 1-oxide is not the focus here, the principles of QSAR can be applied to hypothesize about its potential interactions.

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can include electronic properties (e.g., charge distribution, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed biological activity.

For 3-Carboxy-4-ethylpyridine 1-oxide, one could hypothesize its interaction with a particular biological target. By comparing its calculated molecular descriptors with those of known active compounds for that target, a QSAR model could provide a preliminary prediction of its potential activity. nih.gov This approach can be a valuable tool in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

Exploration of Biological Activities and Molecular Interactions in Vitro and Mechanistic Studies

Investigations into Enzyme Inhibition and Receptor Binding (In Vitro Assays)

Direct in vitro assay data on the enzyme inhibitory or receptor binding capacity of 3-Carboxy-4-ethylpyridine-1-oxide is not extensively available in the public domain. However, the broader class of pyridine (B92270) N-oxides has been studied for these properties. For instance, various substituted pyridine N-oxides have been investigated as inhibitors of enzymes such as nitric oxide synthase. The specific substitution pattern of a 3-carboxy and a 4-ethyl group would significantly influence its binding affinity and selectivity for various enzyme active sites or receptor pockets. Further research is needed to elucidate the specific targets of this compound.

Analysis of Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The potential for 3-Carboxy-4-ethylpyridine-1-oxide to interact with biological macromolecules like DNA, RNA, and proteins is a key area of interest. The planar aromatic ring system could allow for intercalation into DNA or RNA, a mechanism of action for some anticancer agents. The N-oxide group and the carboxylic acid can participate in hydrogen bonding and electrostatic interactions with amino acid residues in proteins. While specific studies on this compound are lacking, the known carcinogen acetaldehyde (B116499) has been shown to induce DNA interstrand crosslinks, highlighting the importance of understanding the interaction of small organic molecules with genetic material. wikipedia.org

Cellular Permeability and Intracellular Distribution Mechanisms (In Vitro Cell Models)

The cellular permeability of 3-Carboxy-4-ethylpyridine-1-oxide is a critical determinant of its potential biological activity. The N-oxide functionality generally increases the polarity and water solubility of a molecule, which can decrease passive diffusion across cell membranes. acs.org Conversely, the ethyl group contributes to lipophilicity, which could enhance membrane permeability. The carboxylic acid group, being ionizable at physiological pH, would also impact its ability to cross cellular membranes. The balance of these features would dictate its intracellular concentration and distribution. Studies using in vitro cell models, such as Caco-2 permeability assays, would be necessary to quantify its ability to enter cells.

Structure-Activity Relationship (SAR) Studies for Biological Target Modulation (correlation of structural modifications with in vitro activity)

While specific structure-activity relationship (SAR) studies for 3-Carboxy-4-ethylpyridine-1-oxide are not yet published, general principles can be inferred from related compounds. For other classes of pyridine derivatives, modifications to the substituents on the pyridine ring have been shown to dramatically alter biological activity. For example, in a series of antimalarial 4(1H)-quinolones, the nature of the substituent at the 3-position was critical for activity. nih.gov

Table 1: Hypothetical SAR Insights for 3-Carboxy-4-ethylpyridine-1-oxide Analogs

| Modification | Predicted Impact on Activity | Rationale |

| Alteration of the 4-ethyl group | Modulation of lipophilicity and steric bulk | Changes could affect membrane permeability and fit within a binding pocket. |

| Esterification of the 3-carboxy group | Increased lipophilicity and potential for prodrug strategy | Masking the polar carboxylic acid could improve cell entry. |

| Variation of the substituent at the 2- or 6-position | Altered electronic properties and steric profile | Could fine-tune binding interactions with a target protein. |

This table is based on general medicinal chemistry principles and not on direct experimental data for 3-Carboxy-4-ethylpyridine-1-oxide.

Design and Evaluation of Prodrug Strategies Utilizing the Pyridine N-Oxide Moiety (chemical modifications and in vitro activation)

The pyridine N-oxide moiety is a well-established platform for prodrug design. acs.org N-oxides are often less active than their parent pyridines and can be reduced in vivo to the active form, particularly in the hypoxic environments characteristic of solid tumors. acs.org

A common prodrug approach for a carboxylic acid-containing compound like 3-Carboxy-4-ethylpyridine-1-oxide would be esterification. nih.govresearchgate.net An ester prodrug would be more lipophilic, potentially enhancing oral absorption and cell penetration. Once inside the body or target cells, esterase enzymes would cleave the ester, releasing the active carboxylic acid.

Table 2: Potential Prodrug Strategies for 3-Carboxy-4-ethylpyridine-1-oxide

| Prodrug Moiety | Activation Mechanism | Potential Advantage |

| Alkyl ester | Enzymatic hydrolysis by esterases | Improved lipophilicity and oral bioavailability. |

| Amino acid conjugate | Enzymatic cleavage by peptidases | Potential for targeted delivery to cells with high peptidase activity. |

| Reduction of the N-oxide | Reduction by reductase enzymes (e.g., in hypoxic conditions) | Targeted release of the parent pyridine in specific tissues like tumors. |

This table outlines potential strategies that require experimental validation.

Applications of 3 Carboxy 4 Ethylpyridine 1 Oxide in Synthetic Chemistry and Materials Science

As a Versatile Building Block in the Synthesis of Complex Heterocyclic Compounds

There is currently no available scientific literature detailing the use of 3-Carboxy-4-ethylpyridine-1-oxide as a building block in the synthesis of more complex heterocyclic structures. While the pyridine-N-oxide moiety is a known precursor for various functionalizations of the pyridine (B92270) ring, and carboxylic acid groups offer a handle for numerous chemical transformations, specific examples involving 3-Carboxy-4-ethylpyridine-1-oxide are not reported.

Role as a Ligand in Coordination Chemistry and Catalysis

The potential for 3-Carboxy-4-ethylpyridine-1-oxide to act as a ligand in coordination chemistry and catalysis has not been explored in the available literature. The presence of the N-oxide and carboxylate groups suggests a potential for coordinating to metal centers, but no studies have been published to confirm or characterize such coordination complexes or their catalytic activities.

Utilization in Polymer Chemistry and Functional Materials Science (e.g., as a monomer, additive)

Information regarding the application of 3-Carboxy-4-ethylpyridine-1-oxide in polymer chemistry or functional materials science is not present in the current body of scientific research. Its potential use as a monomer, an additive to modify polymer properties, or as a component in the creation of functional materials remains an open area for investigation.

Development of Analytical Probes or Sensors based on its Structural Features

There are no published reports on the development of analytical probes or sensors based on the structural features of 3-Carboxy-4-ethylpyridine-1-oxide. The specific substitution pattern might offer unique spectroscopic or binding properties suitable for sensing applications, but this has not been experimentally verified.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Matrices

Chromatographic Techniques (e.g., HPLC-UV/DAD, HPLC-MS/MS, GC-MS) for Purity Assessment and Quantification in Complex Mixtures

Chromatographic methods are central to the separation, identification, and quantification of 3-Carboxy-4-ethylpyridine-1-oxide, especially for purity assessment and analysis within complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) is a primary tool for purity evaluation. Given the polar and zwitterionic nature of pyridine-N-oxide carboxylic acids, reversed-phase (RP) HPLC can be challenging. chromforum.org These compounds are often too polar to be well-retained on standard C18 columns with highly aqueous mobile phases. chromforum.org Therefore, alternative chromatographic modes are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach for such polar compounds. chromforum.org Alternatively, using a reversed-phase column at a pH above 8 can be effective. chromforum.org A validated RP-HPLC method for a related substituted pyridine (B92270) involved an octadecyl column with an eluent mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2, demonstrating the utility of acidic mobile phases to control ionization and achieve separation. ox.ac.uk UV detection is appropriate due to the presence of the pyridine-N-oxide chromophore. nih.gov A Diode-Array Detector (DAD) offers the advantage of acquiring UV spectra across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities.

Interactive Table: Hypothetical HPLC-UV/DAD Parameters for Purity Analysis

| Parameter | Value/Condition | Rationale |

| Column | HILIC (e.g., Silica, Amide) | Provides retention for very polar analytes like 3-Carboxy-4-ethylpyridine-1-oxide. |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Organic component typical for HILIC. |

| Mobile Phase B | Water with 0.1% Formic Acid | Aqueous component; acid controls ionization. |

| Gradient | 95% A to 60% A over 15 min | Gradient elution to separate components with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | DAD at 265 nm | Pyridine-N-oxides typically exhibit strong UV absorbance around this wavelength. |

| Column Temp. | 30 °C | For reproducible retention times. |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides the high sensitivity and selectivity required for quantifying 3-Carboxy-4-ethylpyridine-1-oxide in complex and low-concentration samples. A validated HPLC-MS/MS method for quantifying 2-ethyl-6-methyl-3-hydroxypyridine (a related structure) in rat brain tissue utilized a C18 column with a mobile phase of ammonium (B1175870) formate (B1220265) and formic acid in methanol/water. researchgate.net For 3-Carboxy-4-ethylpyridine-1-oxide, which possesses both a carboxylic acid and an N-oxide group, electrospray ionization (ESI) in either positive or negative mode would be effective. Positive ion mode would detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific fragmentation of the parent ion, minimizing matrix interference. researchgate.net The loss of oxygen from the N-oxide group is a known fragmentation pathway for pyridine-N-oxides in mass spectrometry. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of polar, non-volatile, and thermally labile compounds like 3-Carboxy-4-ethylpyridine-1-oxide. The high temperatures of the GC inlet and column could cause decarboxylation or other degradation. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and silylation are common derivatization strategies that would increase volatility, allowing for GC-MS analysis.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for analyzing charged species. chromforum.org It separates analytes based on their charge-to-size ratio in an electric field. chromforum.org 3-Carboxy-4-ethylpyridine-1-oxide is an amphoteric molecule, meaning it can carry a positive, negative, or neutral charge depending on the pH of the buffer solution.

At low pH: The carboxylic acid group is protonated (neutral), and the pyridine nitrogen (as part of the N-oxide) may be protonated, resulting in a net positive charge.

At intermediate pH (around the isoelectric point): The molecule exists as a zwitterion with both a negative charge on the carboxylate group and a positive charge, leading to zero net charge and no migration in the electric field.

At high pH: The carboxylic acid is deprotonated (negative charge), leading to a net negative charge.

This pH-dependent charge allows for fine-tuning of separation selectivity in Capillary Zone Electrophoresis (CZE), the simplest form of CE. chromforum.org The technique is advantageous due to its high separation efficiency, short analysis times, and minimal solvent consumption. researchgate.net It has been successfully used to separate and quantify components in complex mixtures, including fluorescein (B123965) isomers, demonstrating its power in resolving closely related structures. researchgate.net

Interdisciplinary Research Perspectives and Future Directions

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and Biological Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the landscape of molecular design and synthesis. For compounds like 3-Carboxy-4-ethylpyridine 1-oxide, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization processes.

Biological Activity Prediction: A significant application of AI in drug discovery is the prediction of a molecule's biological activity without the need for initial synthesis and screening. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of pyridine (B92270) N-oxide derivatives with their potential therapeutic effects. nih.gov For instance, AI algorithms can analyze the impact of substituents on the pyridine ring on the compound's ability to interact with a specific biological target. acs.org This in silico screening allows researchers to prioritize candidates with the highest probability of success, saving considerable time and resources. nih.govmit.edu

Below is an interactive table showcasing various machine learning models and their applications in the context of chemical and biological discovery relevant to pyridine N-oxide scaffolds.

| Machine Learning Model | Application in Chemical/Biological Discovery | Relevance to 3-Carboxy-4-ethylpyridine 1-oxide |

| Graph Neural Networks (GNNs) | Predicting molecular properties, reaction outcomes, and biological activity by representing molecules as graphs. astrazeneca.com | Can predict the physicochemical properties and potential bioactivity of the compound and its derivatives. |

| Random Forest (RF) | Used in QSAR models to predict biological activity and toxicity based on molecular descriptors. acs.org | Can be trained to predict the potential therapeutic or agrochemical applications of the compound. |

| Recurrent Neural Networks (RNNs) | Generating novel molecular structures with desired properties (de novo drug design). | Could be used to design novel derivatives of 3-Carboxy-4-ethylpyridine 1-oxide with enhanced properties. |

| Support Vector Machines (SVMs) | Classifying molecules as active or inactive against a particular biological target. | Can aid in virtual screening campaigns to identify potential biological targets for the compound. |

Challenges and Opportunities in the Scalable and Sustainable Synthesis of 3-Carboxy-4-ethylpyridine 1-oxide

While the synthesis of pyridine N-oxides is well-established, achieving scalable and sustainable production presents ongoing challenges and opportunities for innovation.

Challenges:

Harsh Reagents: Traditional oxidation methods often employ strong peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid, which can pose safety and environmental concerns. researchgate.netarkat-usa.org

Waste Generation: Many synthetic protocols generate significant amounts of waste, including solvents and byproducts, which is a major consideration for large-scale industrial production. ijarsct.co.in

Opportunities for Sustainable Synthesis:

Green Oxidants: Research is focused on developing milder and more environmentally friendly oxidizing agents. The use of catalysts, such as methyltrioxorhenium (MTO), with hydrogen peroxide offers a more efficient and atom-economical alternative. arkat-usa.org

Biocatalysis: The use of enzymes to catalyze the N-oxidation of pyridines is a promising green chemistry approach that can offer high selectivity under mild reaction conditions. ijarsct.co.in

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, enhance safety, and can lead to higher yields and purity, making them ideal for scalable synthesis.

Solvent-Free Reactions: Mechanochemistry, which uses mechanical force to drive reactions, and other solvent-free methods are being explored to reduce the environmental impact of synthesis. ijarsct.co.inrsc.org

The following table compares traditional and emerging sustainable methods for the synthesis of pyridine N-oxides.

| Synthesis Method | Description | Advantages | Disadvantages |

| Traditional Oxidation (e.g., m-CPBA) | Use of strong peracids to oxidize the pyridine nitrogen. researchgate.net | Well-established and generally reliable. | Use of hazardous reagents, generation of waste. researchgate.net |

| **Catalytic Oxidation (e.g., MTO/H₂O₂) ** | Employs a catalyst to activate a milder oxidant like hydrogen peroxide. arkat-usa.org | Higher efficiency, reduced waste, milder conditions. | Catalyst cost and potential for metal contamination. |

| Biocatalysis | Utilizes enzymes to perform the N-oxidation. ijarsct.co.in | High selectivity, environmentally benign, mild conditions. | Enzyme stability and cost can be limiting factors. |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than a batch. | Enhanced safety, better control, improved scalability. | Requires specialized equipment and process optimization. |

Emerging Research Avenues and Untapped Potential of Pyridine N-Oxide Scaffolds

The unique properties of the pyridine N-oxide moiety continue to open up new avenues of research beyond their traditional use as synthetic intermediates.

Medicinal Chemistry: The N-oxide group can act as a bioisostere for other functional groups, such as carbonyls, and can improve a drug's pharmacokinetic properties. nih.gov There is growing interest in their potential as anticancer, antibacterial, and neuroprotective agents. nih.govnih.gov

Materials Science: Pyridine N-oxides are being investigated for their use in the development of novel materials. Their ability to form strong hydrogen bonds makes them excellent coformers in the creation of pharmaceutical cocrystals, which can enhance the solubility and bioavailability of drugs. rsc.org They are also being explored as components of metal-organic frameworks (MOFs) and other functional materials.

Catalysis: The N-oxide group can act as a ligand for metal catalysts, influencing their reactivity and selectivity. umich.edu Chiral pyridine N-oxides have been successfully employed as organocatalysts in asymmetric synthesis. scripps.edu

Photoredox Catalysis: Recent studies have highlighted the potential of pyridine N-oxides to act as hydrogen atom transfer (HAT) reagents or catalysts in photoinduced reactions, opening up new possibilities for C-H functionalization. researchgate.netbohrium.com

Identified Knowledge Gaps and Recommendations for Future Scholarly Investigations

Despite significant progress, several knowledge gaps remain in the understanding and application of pyridine N-oxides, including 3-Carboxy-4-ethylpyridine 1-oxide.

Identified Knowledge Gaps:

Specific Biological Mechanisms: For many biologically active pyridine N-oxides, the precise mechanism of action at the molecular level is not fully understood.

Structure-Property Relationships: A more comprehensive understanding of how the substitution pattern on the pyridine N-oxide ring influences its electronic, photophysical, and biological properties is needed.

C-H Functionalization: While progress has been made, the direct and selective functionalization of C-H bonds, particularly at the C-3 position, remains a significant challenge. researchgate.netbohrium.com

Metabolic Fate: The in vivo metabolic pathways and potential toxicity of many pyridine N-oxide derivatives have not been extensively studied.

Recommendations for Future Research:

Mechanistic Studies: In-depth mechanistic investigations, combining experimental and computational approaches, are needed to elucidate the biological pathways influenced by these compounds.

Systematic Library Synthesis: The synthesis and screening of diverse libraries of substituted pyridine N-oxides will help to build more robust structure-activity and structure-property relationships.

Development of Novel Catalytic Systems: Continued research into new catalysts for the selective C-H functionalization of pyridine N-oxides will be crucial for accessing novel derivatives.

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising pyridine N-oxide candidates are essential for their translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-Carboxy-4-ethylpyridine1-oxide with high purity?

- Methodological Answer : A common approach involves multi-step synthesis starting with functionalized pyridine precursors. For example, condensation of ethyl-substituted pyridine derivatives with carboxylic acid precursors under acidic or basic conditions can introduce the carboxy group. Cyclization and oxidation steps (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) are critical for forming the N-oxide moiety . Catalysts like palladium or copper may enhance reaction efficiency, while solvents such as DMF or toluene optimize yield . Post-synthesis purification via recrystallization or chromatography ensures purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm the N-oxide structure (e.g., characteristic downfield shifts for protons near the N-oxide group) .

- IR Spectroscopy : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-oxide (N-O stretch ~1250–1350 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Precautionary measures include using inert atmospheres (e.g., nitrogen) during handling and avoiding prolonged exposure to moisture. Analytical techniques like HPLC or TLC should monitor degradation over time .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic or nucleophilic attack. Software like Gaussian or ORCA can simulate interactions with metal catalysts (e.g., Pd or Cu) to optimize reaction pathways. PubChem-derived structural data (e.g., InChI strings) aid in parameterizing computational models .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Twinning or disorder in the crystal lattice may require advanced refinement protocols .

Q. What strategies identify biological targets of this compound in medicinal chemistry studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to screen against protein databases (e.g., PDB) for binding affinity predictions.

- Enzyme Assays : Test inhibitory activity against kinases or oxidoreductases, leveraging structural analogs (e.g., p38 MAP kinase inhibitors) as reference compounds .

- SAR Studies : Modify substituents (e.g., ethyl or carboxy groups) to correlate structural changes with bioactivity .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer : Conduct iterative validation:

- Re-examine experimental conditions (e.g., solvent polarity, temperature) that may skew spectroscopic or crystallographic results.

- Cross-validate computational models with multiple methods (e.g., DFT vs. semi-empirical calculations).

- Apply statistical tools (e.g., Chi-squared tests) to assess crystallographic residual factors or NMR signal fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.